N-(3-Ethylcyclohexyl)thietan-3-amine
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Overview
Description
N-(3-Ethylcyclohexyl)thietan-3-amine is an organic compound with the molecular formula C11H21NS It features a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a cyclohexyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylcyclohexyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with cyclohexylamines. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thietane ring to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted amines, amides
Scientific Research Applications
N-(3-Ethylcyclohexyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(3-Ethylcyclohexyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Thietan-3-amine
- N-(3-Methylcyclohexyl)thietan-3-amine
- N-(3-Propylcyclohexyl)thietan-3-amine
Uniqueness
N-(3-Ethylcyclohexyl)thietan-3-amine is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and stability, as well as distinct interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C11H21NS |
---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(3-ethylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-9-4-3-5-10(6-9)12-11-7-13-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
YRMMOQOZXWTETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)NC2CSC2 |
Origin of Product |
United States |
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